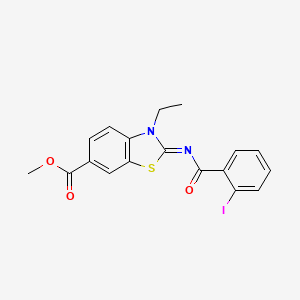

Methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

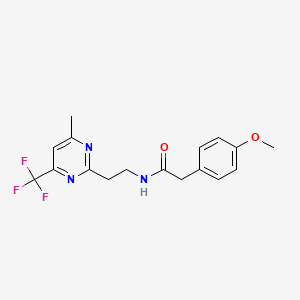

Methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate, also known as MEIBT, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. MEIBT is a heterocyclic compound that contains both benzothiazole and imino groups in its structure. It is synthesized through a multi-step process involving the reaction of various chemical reagents.

Scientific Research Applications

Synthetic Methodologies

Benzothiazole Core Synthesis

Benzothiazoles, including structures similar to Methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate, are significant due to their presence in natural products and their pharmacological activities. Research has focused on developing oxidative routes to these heterocyclic cores, highlighting the importance of benzothiazoles in synthesizing complex molecules (Blunt et al., 2015).

Microwave-Assisted Synthesis

The application of microwave-assisted synthesis for benzothiazole derivatives emphasizes the role of innovative technologies in accelerating the synthesis process, improving yield, and enhancing the sustainability of chemical reactions (Bhoi et al., 2016).

Pharmacological Activities

Antimicrobial Activities

The synthesis and evaluation of benzothiazole derivatives, including those structurally related to this compound, for their antimicrobial properties, underline the potential of these compounds in developing new therapeutic agents (Badne et al., 2011; Balkan et al., 2001).

Catalysis

Research into N-heterocyclic carbene-catalyzed reactions, including transesterification and acylation, points to the utility of benzothiazole derivatives in facilitating these transformations, which are crucial in organic synthesis and industrial processes (Grasa et al., 2003).

Material Science

Ionic Liquids

The use of imidazolium benzoates, related to the chemical family of benzothiazoles, as room temperature ionic liquids in the modification of saccharides showcases the application of these compounds in material science, particularly in the development of new solvents and reaction media (Murugesan et al., 2003).

Mechanism of Action

Indole derivatives are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been found in many important synthetic drug molecules. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Benzothiazoles are another class of compounds that have been widely studied for their diverse biological activities. They have been found to possess antimicrobial, antifungal, anticancer, and anti-inflammatory properties, among others .

properties

IUPAC Name |

methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IN2O3S/c1-3-21-14-9-8-11(17(23)24-2)10-15(14)25-18(21)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVQUNHXZZOOQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2580576.png)

![1-(4-fluorophenyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2580577.png)

![1,7-Dioxaspiro[3.5]nonan-2-ylmethanamine](/img/structure/B2580578.png)

![N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2580586.png)

![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580588.png)

![2-[[1-[3-(4-Chloro-3-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2580592.png)

![(1R,3S)-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclopentane-1-carboxylic acid](/img/structure/B2580594.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea](/img/structure/B2580597.png)

![2-chloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B2580598.png)